molecular formula C19H19N3O2S B2852357 N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 851715-34-9

N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Cat. No.: B2852357
CAS No.: 851715-34-9
M. Wt: 353.44
InChI Key: MVPDCCAQNYUKKC-UHFFFAOYSA-N
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Description

N-(2-(3-((2-Amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a structurally complex molecule featuring a benzamide core linked via an ethyl chain to a 1H-indol-1-yl moiety. The indole ring is further substituted at the 3-position with a thioether group connected to a 2-amino-2-oxoethyl fragment. This compound integrates multiple pharmacophoric elements:

  • Benzamide: A common scaffold in medicinal chemistry, often involved in hydrogen bonding and target recognition .
  • Indole: A heterocyclic system prevalent in bioactive compounds, known for interactions with enzymes and receptors via π-π stacking and hydrophobic interactions .
  • Thioether-acetamide side chain: The sulfur atom enhances metabolic stability, while the acetamide group may contribute to solubility and binding affinity .

Properties

IUPAC Name

N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c20-18(23)13-25-17-12-22(16-9-5-4-8-15(16)17)11-10-21-19(24)14-6-2-1-3-7-14/h1-9,12H,10-11,13H2,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPDCCAQNYUKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Cancer Treatment

N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide has been studied for its anticancer properties. Research indicates that it may selectively induce apoptosis in cancer cells while sparing normal cells. A study highlighted its potential to inhibit the proliferation of various cancer cell lines, suggesting its utility as a lead compound for drug development in oncology .

Diabetes Management

Recent findings have identified analogs of this compound that exhibit protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, a significant factor in diabetes pathogenesis. These compounds demonstrated improved potency and water solubility compared to previous scaffolds, highlighting their potential as therapeutic agents for diabetes management .

Neuroprotection

There is emerging evidence that compounds similar to this compound may have neuroprotective effects. By modulating pathways associated with neuroinflammation and oxidative stress, these compounds could provide new avenues for treating neurodegenerative diseases .

Case Study 1: Anticancer Activity

In one study, researchers synthesized various derivatives of this compound and evaluated their anticancer activities against human cancer cell lines. The results indicated that some derivatives exhibited IC50 values comparable to established chemotherapeutics, suggesting their potential as effective anticancer agents .

Case Study 2: β-cell Protection

Another study focused on the β-cell protective activity of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs against ER stress-induced apoptosis in pancreatic cells. The findings revealed that certain analogs significantly improved cell viability under stress conditions, providing insights into their therapeutic potential for diabetes treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzamide Derivatives with Thioether Linkages

Several benzamide-based compounds share the thioether motif but differ in substituents and biological targets:

Compound Name Key Structural Features Reported Activity Reference
2-[[(3,5-Dimethyl-4-isoxazolyl)methyl]thio]-N-[2-(2-pyrimidinylamino)ethyl]-benzamide Isoxazole and pyrimidine substituents Anticancer, antiviral
N-[2-(Methylphenylamino)propyl]-2-[(4-thiazolylmethyl)thio]-benzamide Thiazole and methylphenylamino groups Platelet aggregation inhibition
Nitazoxanide (2-Acetolyloxy-N-(5-nitro-2-thiazolyl)benzamide) Nitrothiazole and acetoxy groups Antiparasitic
N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives Piperidine-thiadiazole hybrid Acetylcholinesterase inhibition

Key Observations :

  • The thioether linkage is a common feature enhancing metabolic stability and enabling diverse substitutions .
  • Heterocyclic substituents (e.g., isoxazole, thiazole, thiadiazole) dictate target specificity. For instance, nitazoxanide’s nitro-thiazole group is critical for antiparasitic activity , while piperidine-thiadiazole hybrids show enzyme inhibitory effects .
Indole-Containing Benzamide Analogs

Compounds combining benzamide and indole moieties highlight the role of aromatic systems in bioactivity:

Compound Name Structural Features Activity/Application Reference
N-(1-Ethyl-2-formyl-1H-indol-3-yl)benzamide Ethyl-indole with formyl group Synthetic intermediate for Pd-catalyzed amidation
5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazole-2-thione Indole-methyl-oxadiazole-thione Anticancer (in vitro evaluation)

Key Observations :

  • The indole ring in the target compound may enhance interactions with biological targets, similar to indole-oxadiazole hybrids showing anticancer activity .
  • Substituents at the indole 3-position (e.g., thioether vs. oxadiazole) modulate electronic properties and binding modes.
Heterocyclic Substituent Variations

The substitution pattern on the benzamide core significantly impacts pharmacological profiles:

Compound Class Example Substituents Biological Impact Reference
Isoxazole/Thiazole hybrids 3,5-Dimethyl-isoxazole, 4-thiazolyl Enhanced selectivity for kinase or protease targets
Triazole/Imidazole hybrids 1H-1,2,3-Triazole, imidazolyl Improved solubility and CNS penetration
Nitro/Nitrile groups 5-Nitrothiazole, 2-cyano-3-fluorophenyl Increased electrophilicity for covalent binding

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in nitazoxanide) enhance reactivity toward biological nucleophiles .
  • Bulkier substituents (e.g., dibenzylamino-methyl-triazole in ) may reduce bioavailability but improve target affinity .

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The molecule can be dissected into three key fragments:

  • Benzamide backbone : Derived from benzoic acid derivatives.
  • Indole core : Synthesized via cyclization or substitution reactions.
  • Thioether-linked 2-amino-2-oxoethyl side chain : Introduced through nucleophilic substitution or thiol-ene chemistry.

Critical disconnections include:

  • Amide bond formation between the benzoyl group and the ethylamine linker.
  • Thioether bridge installation between the indole C3 position and the 2-amino-2-oxoethyl moiety.
  • Functionalization of the indole nitrogen with the ethylamine spacer.

Synthetic Routes and Methodological Variations

Indole Core Synthesis

The indole scaffold is typically prepared via Fischer indole synthesis or Madelung cyclization :

Fischer Indole Synthesis
  • Starting materials : Phenylhydrazine and a ketone (e.g., cyclohexanone).
  • Conditions : Acidic (HCl, H₂SO₄) or Lewis acid (ZnCl₂) catalysis at 80–120°C.
  • Mechanism : Cyclization followed by-sigmatropic rearrangement.

Example protocol :

  • Phenylhydrazine (10 mmol) and cyclohexanone (10 mmol) refluxed in glacial acetic acid (20 mL) for 12 hours.
  • Yield: 68–72% indole derivative.
Madelung Cyclization
  • Substrates : N-Acyl-o-toluidines.
  • Conditions : Strong base (NaNH₂, KOtBu) at 150–200°C.
  • Advantage : Direct introduction of substituents at the indole C2 position.

Thioether Bridge Installation

The thioether linkage is formed via nucleophilic substitution or thiol-indole coupling :

Nucleophilic Substitution at C3
  • Halogenation : Indole is brominated at C3 using N-bromosuccinimide (NBS) in DMF (yield: 85–90%).
  • Thiol coupling : 2-Amino-2-oxoethyl thiol (HS-CH₂-CONH₂) reacts with 3-bromoindole under basic conditions (K₂CO₃, DMF, 60°C).

Optimized conditions :

Parameter Value
Solvent Dimethylformamide
Base Potassium carbonate
Temperature 60°C
Reaction time 8–10 hours
Yield 75–80%

Ethylamine Spacer Attachment

The ethylamine linker is introduced via alkylation or Mitsunobu reaction :

Alkylation of Indole Nitrogen
  • Substrate : 3-thio-substituted indole.
  • Reagent : 2-Bromoethylphthalimide (protecting group strategy).
  • Conditions : NaH in THF, 0°C to room temperature.
  • Deprotection : Hydrazine hydrate in ethanol removes the phthalimide group (yield: 88%).

Benzamide Formation

The final amide bond is formed using carbodiimide-mediated coupling :

Protocol :

  • Activation : Benzoyl chloride (1.2 eq) reacted with EDCl (1.1 eq) and HOBt (1.1 eq) in dichloromethane.
  • Coupling : Addition of ethylamine-indole-thioether intermediate (1 eq) and triethylamine (2 eq).
  • Workup : Aqueous extraction and silica gel chromatography.

Yield data :

Coupling reagent Solvent Temperature Yield (%)
EDCl/HOBt DCM 0°C → RT 82
DCC/DMAP THF RT 76
HATU DMF 0°C → RT 85

Industrial-Scale Production Considerations

Large-scale synthesis requires optimization for cost and safety:

Continuous Flow Reactors

  • Advantages : Improved heat transfer, reduced reaction times.
  • Example : Thioether formation completed in 2 hours (vs. 8 hours batchwise) using a microreactor.

Green Chemistry Metrics

Metric Batch process Flow process
E-factor (kg waste/kg product) 32 18
PMI (Process Mass Intensity) 45 27

Analytical Validation and Quality Control

Critical quality attributes are monitored using:

High-Performance Liquid Chromatography (HPLC)

  • Column : C18, 5 µm, 250 × 4.6 mm.
  • Mobile phase : Acetonitrile/water (70:30) with 0.1% TFA.
  • Retention time : 8.2 minutes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.21 (s, 1H, indole NH)
  • δ 7.85–7.45 (m, 5H, benzamide aromatic)
  • δ 4.32 (t, J = 6.8 Hz, 2H, CH₂-NHCO)
  • δ 3.89 (s, 2H, SCH₂CONH₂).

Challenges and Mitigation Strategies

Thiol Oxidation

  • Issue : Spontaneous oxidation to disulfides during storage.
  • Solution : Use antioxidant additives (0.1% ascorbic acid) and inert atmosphere.

Regioselectivity in Indole Functionalization

  • Issue : Competing substitution at C2 and C3 positions.
  • Mitigation : Employ directing groups (e.g., N-Boc protection) to favor C3 substitution.

Q & A

Q. Advanced Optimization Strategies

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for thiolation .
  • Catalysts : Pd/C or Raney Ni can improve reduction steps (e.g., nitro to amine) .
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradients) or preparative HPLC to isolate high-purity products .

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYield Optimization Tips
Indole FormationPhenylhydrazine, H2SO4, 80°CControl pH to avoid side products
Thiolation2-amino-2-oxoethyl thiol, NaH, DMF, 50°CUse inert atmosphere (N2/Ar)
Benzamide CouplingEDCI, HOBt, DCM, RTStir for 12–24 hours

Which spectroscopic and chromatographic techniques are critical for structural characterization?

Q. Basic Characterization

  • NMR Spectroscopy : 1H/13C NMR confirms indole, thioether, and benzamide moieties. Key signals:
    • Indole NH: δ 10–12 ppm .
    • Thioether CH2: δ 3.5–4.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 410.12) .

Q. Advanced Analysis

  • X-ray Crystallography : Resolves 3D conformation, critical for structure-activity relationship (SAR) studies .
  • HPLC-PDA : Monitors purity (>95%) and identifies byproducts using C18 columns and acetonitrile/water gradients .

How should researchers design initial biological activity screens for this compound?

Q. Basic Screening Framework

In Vitro Cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .

Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorescence-based assays .

Antimicrobial Activity : Employ broth microdilution (MIC) against Gram+/− bacteria .

Q. Table 2: Representative Biological Activity Data

Assay TypeTarget/ModelIC50/MICReference
CytotoxicityMCF-7 (breast)12.3 µM
Kinase InhibitionEGFR0.8 µM
AntimicrobialS. aureus25 µg/mL

How can contradictory data in biological assays be systematically addressed?

Q. Advanced Conflict Resolution

  • Dose-Response Curves : Repeat assays with 8–10 concentration points to validate IC50 reproducibility .
  • Off-Target Profiling : Use proteome-wide screens (e.g., KINOMEscan) to rule out non-specific binding .
  • Solubility Adjustments : Replace DMSO with cyclodextrin complexes if precipitation occurs at high concentrations .

What computational strategies predict target interactions and binding modes?

Q. Advanced Methodologies

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with kinases (e.g., EGFR). Key residues: Lys721 (H-bond) and hydrophobic pockets .
  • MD Simulations : Run 100 ns simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes .

How can synthetic yield be improved while minimizing side products?

Q. Advanced Synthesis Optimization

  • DoE (Design of Experiments) : Vary temperature (40–80°C), solvent (DMF vs. THF), and catalyst loading (5–20% Pd/C) .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h for amide coupling) .

Q. Table 3: Yield Optimization Case Study

ParameterBaselineOptimizedYield Improvement
Temperature50°C70°C+22%
Catalyst (Pd/C)10%15%+15%
SolventDMFDMAc+10%

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